1-Ethyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Overview
Description
“1-Ethyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole” is a complex organic compound. It contains a thiophene moiety, which is a five-membered heterocyclic compound with one sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene-containing compounds like the one often involves reactions with various carbon-centered electrophiles . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .Molecular Structure Analysis
The molecular structure of “this compound” is complex, involving a thiophene ring and a pyrazole ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Pyrazole is a five-membered heterocyclic family containing nitrogen in their five-membered ring .Scientific Research Applications
Synthesis and Antitumor Activity
- Synthesis of Bis-Pyrazolyl-Thiazoles Incorporating Thiophene Moiety: A study described the synthesis of a new series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating potent anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. This research highlights the compound's promising activities, showcasing its potential in cancer therapy (Gomha, Edrees, & Altalbawy, 2016).
Antimicrobial Activity
- Antibacterial Activity of Pyrazoline Derivatives: Another study synthesized novel series of pyrazolines containing the thiophene moiety, which exhibited significant in vitro antibacterial activity against various bacteria. This suggests the compound's utility in developing new antibacterial agents (Rani & Mohamad, 2014).
Antidepressant Activity
- Evaluation of Antidepressant Activity: Research on phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides demonstrated significant antidepressant effects, suggesting the potential for developing novel antidepressant medications from thiophene-based pyrazoline derivatives (Mathew, Suresh, & Anbazhagan, 2014).
Antimicrobial and Anticancer Agents
- Synthesis and Antitumor Evaluation of Heterocyclic Compounds: A study focused on synthesizing polyfunctionally substituted heterocyclic compounds derived from specific thiophene derivatives, showing high antitumor activities against various cancer cell lines, emphasizing the diversity and potency of these compounds in cancer treatment (Shams, Mohareb, Helal, & Mahmoud, 2010).
Fluorescence Chemosensors
- Fluorescent Chemosensor for Metal Ion Detection: Research into pyrazoline-benzothiazole derivatives revealed their use as fluorescent chemosensors for detecting Cu2+, Fe3+, and Fe2+ metal ions, indicating the compound's application in environmental monitoring and analysis (Asiri, Al-Ghamdi, Džudžević-Čančar, Kumar, & Khan, 2019).
Mechanism of Action
Thiophenes
are a class of heterocyclic compounds that have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Pyrazoles
, on the other hand, are another class of heterocyclic compounds that have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
1-ethyl-3-thiophen-3-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S2/c1-2-14-11-4-6-16-8-10(11)12(13-14)9-3-5-15-7-9/h3,5,7H,2,4,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUMYSDQIDZQDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CSCC2)C(=N1)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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